molecular formula C21H26N2O6S B2898895 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine CAS No. 946214-00-2

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B2898895
CAS RN: 946214-00-2
M. Wt: 434.51
InChI Key: YLHPMDOCODBARN-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of the molecular structure of your compound .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that your compound would undergo would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and can be predicted using computational chemistry methods .

Scientific Research Applications

Anticancer Activity

Compounds with the benzo[d][1,3]dioxol moiety have been reported to exhibit significant anticancer properties. A series of compounds bearing this moiety, including indoles with 3-N-fused heteroaryl groups, have been synthesized and evaluated for their anticancer activity against various cancer cell lines such as prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that derivatives of the compound may also hold potential as anticancer agents, warranting further investigation into their efficacy and mechanism of action.

Modulation of ATP-Binding Cassette Transporters

Derivatives of 1-(benzo[d][1,3]dioxol-5-yl) compounds have been explored as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the physiological processes of cells and are implicated in the development of cystic fibrosis. Modulating these transporters can be a promising approach to treat this condition, and the compound could be a candidate for such applications.

Flavor and Fragrance Industry

The benzo[d][1,3]dioxol moiety is also found in compounds used in the flavor and fragrance industry. For instance, (E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide is a compound recognized by the Flavor and Extract Manufacturers Association (FEMA) for its sensory properties . The compound under analysis could potentially be modified for use in creating new flavors and fragrances.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Piperazine derivatives are often used in medicinal chemistry and can have a variety of biological activities, including acting as antifungal, antibacterial, and antipsychotic agents .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some piperazine derivatives are known to be toxic and can cause side effects such as nausea, dizziness, and abdominal pain .

Future Directions

Future research on piperazine derivatives could focus on developing new synthesis methods, exploring their biological activity, and improving their safety profile .

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-26-18-5-2-4-17(14-18)22-8-10-23(11-9-22)30(24,25)13-3-12-27-19-6-7-20-21(15-19)29-16-28-20/h2,4-7,14-15H,3,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHPMDOCODBARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine

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